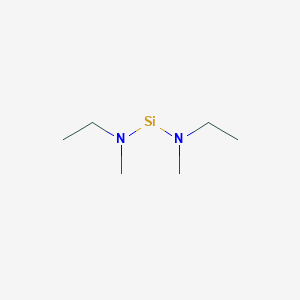
Bis(ethylmethylamino)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylmethylamino)silane is an organosilicon compound with the chemical formula C₆H₁₈N₂Si. It is a colorless liquid that is highly volatile and has significant applications in various fields, including organic synthesis and surface treatment of materials .
Preparation Methods
Bis(ethylmethylamino)silane can be synthesized through the addition reaction of silane reagents with appropriate organic compounds. The specific synthetic route and reaction conditions can vary, but typically involve the reaction of silane with ethylmethylamine under controlled conditions . Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Bis(ethylmethylamino)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon oxide films, particularly in the presence of ozone.
Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups.
Addition: It can add to multiple bonds in organic compounds, forming new silicon-containing products.
Common reagents used in these reactions include ozone for oxidation and various organic compounds for substitution and addition reactions. The major products formed from these reactions include silicon oxide films and other silicon-containing organic compounds .
Scientific Research Applications
Bis(ethylmethylamino)silane has a wide range of scientific research applications:
Biology: It can be used in the modification of biological surfaces to enhance their properties.
Industry: It is used in the production of thin films for electronic devices, including LEDs and semiconductors.
Mechanism of Action
The mechanism by which bis(ethylmethylamino)silane exerts its effects involves the interaction of its silicon and amino groups with various molecular targets. In the case of film deposition, the silicon-hydrogen bonds in the compound react with oxidizing agents like ozone to form silicon oxide films. This process involves the cleavage of silicon-hydrogen bonds and the formation of silicon-oxygen bonds .
Comparison with Similar Compounds
Bis(ethylmethylamino)silane can be compared with other similar organosilicon compounds, such as:
- Tris(trimethylsilyl)methane
- Hexaphenyldisiloxane
- Diethoxydimethylsilane
Compared to these compounds, this compound is unique due to its specific combination of ethyl and methyl amino groups attached to the silicon atom, which provides distinct reactivity and applications .
Properties
InChI |
InChI=1S/C6H16N2Si/c1-5-7(3)9-8(4)6-2/h5-6H2,1-4H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERTZWBACXBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si]N(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011514-41-2 |
Source


|
| Record name | Bis(ethylmethylamido)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














